2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide
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Overview
Description
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorine atom, a hydroxy group, a morpholine ring, and a sulfonyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Fluorination: Introduction of the fluorine atom to the benzene ring.
Hydroxylation: Addition of the hydroxy group to the propan-2-yl side chain.
Morpholine Ring Formation: Incorporation of the morpholine ring through nucleophilic substitution.
Sulfonylation: Introduction of the sulfonyl group to the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the sulfonyl group yields a sulfide.
Scientific Research Applications
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide
Uniqueness
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide is unique due to the presence of the morpholine ring and sulfonyl group, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O5S/c1-15(2,10-19)17-14(20)12-9-11(3-4-13(12)16)24(21,22)18-5-7-23-8-6-18/h3-4,9,19H,5-8,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWKJQQDGMXVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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